nAChR Binding Affinity: Tubocurarine Exhibits Intermediate Potency Relative to Pancuronium and Cisatracurium
In a direct head-to-head comparison using outside-out patches of BC3H-1 cells expressing embryonic mouse muscle nAChR, tubocurarine demonstrated an equilibrium inhibition IC50 of 41 ± 2 nM, compared to pancuronium's IC50 of 5.5 ± 0.5 nM—representing an approximate 7.5-fold difference in potency [1]. Under comparable conditions, cisatracurium exhibits an IC50 of 54 ± 2 nM for adult mouse nAChR and 115 ± 4 nM for embryonic receptors, placing tubocurarine between pancuronium (more potent) and cisatracurium (slightly less potent at adult receptors) [2]. The association rate (ℓon) for tubocurarine (1.2 ± 0.2 × 10⁸ M⁻¹ s⁻¹) was approximately 2.3-fold slower than that of pancuronium (2.7 ± 0.9 × 10⁸ M⁻¹ s⁻¹), while the dissociation rate (ℓoff) was markedly faster (5.9 ± 1.3/s vs. 2.1 ± 0.7 × 10⁸/s) [1].
| Evidence Dimension | nAChR equilibrium inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 41 ± 2 nM; ℓon = 1.2 ± 0.2 × 10⁸ M⁻¹ s⁻¹; ℓoff = 5.9 ± 1.3/s |
| Comparator Or Baseline | Pancuronium: IC50 = 5.5 ± 0.5 nM; ℓon = 2.7 ± 0.9 × 10⁸ M⁻¹ s⁻¹; ℓoff = 2.1 ± 0.7 × 10⁸/s |
| Quantified Difference | Pancuronium is ~7.5-fold more potent (p < 0.001); tubocurarine has 2.3-fold slower association rate |
| Conditions | Outside-out patches of BC3H-1 cells expressing embryonic mouse muscle nAChR; 20–23°C; rapid perfusion system |
Why This Matters
This quantitative potency differential informs dose selection when transitioning between agents and validates tubocurarine's utility as an intermediate-affinity nAChR antagonist for structure-activity relationship studies.
- [1] Dilger JP, Boguslavsky R, Barann M, et al. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium. Molecular Pharmacology. 2001;60(4):790-796. View Source
- [2] Jonsson Fagerlund M, Dabrowski M, Eriksson LI. The kinetics of competitive antagonism by cisatracurium of embryonic and adult nicotinic acetylcholine receptors. Molecular Pharmacology. 2002;62(3):544-553. View Source
